molecular formula C11H13NO2 B3158585 3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid CAS No. 859190-83-3

3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid

Cat. No.: B3158585
CAS No.: 859190-83-3
M. Wt: 191.23 g/mol
InChI Key: RTQBHGZHDQGEOT-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring fused to a propanoic acid chain. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation processes to obtain the desired compound in high yield and purity. The specific conditions and reagents used in industrial production may vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and antioxidant properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. It is known to act as a potent antioxidant, scavenging free radicals and preventing oxidative damage. This compound also inhibits the formation of beta-amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its potent antioxidant activity and ability to inhibit beta-amyloid fibril formation make it a valuable compound for research in neuroprotection and other therapeutic areas .

Properties

IUPAC Name

3-(2,3-dihydro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQBHGZHDQGEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid
Reactant of Route 2
3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid
Reactant of Route 3
3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid
Reactant of Route 4
3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid
Reactant of Route 5
3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid
Reactant of Route 6
3-(2,3-dihydro-1H-indol-3-yl)propanoic Acid

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